O-Benzyl Psilocin-d4: A Technical Guide for Researchers
O-Benzyl Psilocin-d4: A Technical Guide for Researchers
Introduction
O-Benzyl Psilocin-d4 is a deuterated, benzyl-protected synthetic analog of psilocin, the primary psychoactive metabolite of psilocybin. This molecule serves as a crucial tool in pharmacological and drug metabolism research, primarily as an internal standard for quantitative analysis and as a precursor in the synthesis of deuterated psilocybin. The incorporation of four deuterium atoms enhances its mass spectrometric signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. The benzyl group serves as a protecting group for the hydroxyl moiety of psilocin, preventing unwanted reactions during chemical synthesis, particularly during the phosphorylation step to create psilocybin analogs.
This technical guide provides an in-depth overview of O-Benzyl Psilocin-d4, including its synthesis, role in experimental protocols, and relevant pharmacological context for researchers, scientists, and drug development professionals.
Chemical Properties and Data
| Property | Value | Source |
| IUPAC Name | benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate | [1] |
| Synonyms | O-Benzyl Psilocybin-d4 | [1] |
| CAS Number | 1246817-39-9 | |
| Molecular Formula | C₁₉H₂₃D₄N₂O₄P | [1] |
| Molecular Weight | 378.4 g/mol | [1] |
Synthesis
The synthesis of O-Benzyl Psilocin-d4 is not explicitly detailed in publicly available literature. However, it can be inferred from the established synthetic routes for O-Benzyl Psilocin and psilocybin. The process would involve the synthesis of a deuterated psilocin precursor followed by the introduction of the benzyl protecting group.
A plausible synthetic pathway would start with 4-hydroxyindole, which is a common precursor for psilocin synthesis.[2][3] The ethylamine side chain is then introduced at the C3 position of the indole ring. To incorporate the deuterium atoms, a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), would be used to reduce a glyoxalylamide intermediate. This would result in the formation of psilocin-d4.
The final step is the protection of the 4-hydroxyl group with a benzyl group. This is typically achieved by reacting psilocin-d4 with benzyl bromide in the presence of a suitable base.[4]
Experimental Applications and Protocols
The primary application of O-Benzyl Psilocin-d4 is as an internal standard in the quantitative analysis of psilocin and psilocybin in biological matrices. Its structural similarity and mass difference make it ideal for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS assays.
Quantification of Psilocin and Psilocybin in Biological Samples
Objective: To accurately measure the concentration of psilocin and psilocybin in plasma, urine, or tissue homogenates.
Methodology:
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Sample Preparation:
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To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of O-Benzyl Psilocin-d4 solution as the internal standard.
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Perform protein precipitation by adding a solvent like acetonitrile or methanol.
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Vortex and centrifuge the sample to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
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Use a suitable C18 column for chromatographic separation.
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The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.[5]
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The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for psilocin, psilocybin, and O-Benzyl Psilocin-d4.
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Data Analysis:
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A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
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The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Pharmacological Context: Metabolism of Psilocin
Understanding the metabolism of psilocin is crucial for interpreting data from pharmacokinetic studies where O-Benzyl Psilocin-d4 might be used as a tracer or internal standard. Psilocybin is a prodrug that is rapidly dephosphorylated in the body to form the active metabolite, psilocin.[6] Psilocin is then extensively metabolized, primarily in the liver.
The main metabolic pathways for psilocin include:
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Glucuronidation: This is the major metabolic pathway, where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the 4-hydroxyl group of psilocin, forming psilocin-O-glucuronide. This metabolite is pharmacologically inactive and is readily excreted in the urine.[6]
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Oxidative deamination: A minor pathway mediated by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) that converts psilocin to 4-hydroxyindole-3-acetic acid (4-HIAA).
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N-demethylation: Cytochrome P450 (CYP450) enzymes, such as CYP2D6, can also be involved in the metabolism of psilocin, leading to the formation of other minor metabolites.
Conclusion
O-Benzyl Psilocin-d4 is a valuable and highly specific tool for researchers in the field of psychedelic science. Its primary utility as an internal standard in bioanalytical methods ensures the accuracy and reliability of pharmacokinetic and metabolic studies of psilocybin and psilocin. As research into the therapeutic potential of psilocybin continues to expand, the demand for such specialized chemical tools will undoubtedly increase. This guide provides a foundational understanding of the synthesis, application, and pharmacological context of O-Benzyl Psilocin-d4 to support its effective use in a research setting.
References
- 1. O-Benzyl Psilocybin-d4 | C19H23N2O4P | CID 71313928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricardinis.pt [ricardinis.pt]
